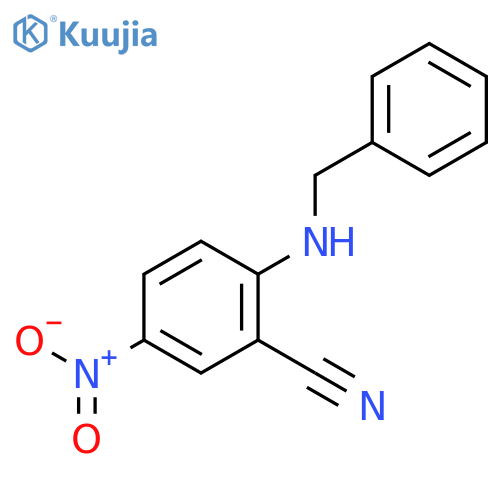

Cas no 85020-88-8 (2-(Benzylamino)-5-nitrobenzonitrile)

85020-88-8 structure

商品名:2-(Benzylamino)-5-nitrobenzonitrile

CAS番号:85020-88-8

MF:C14H11N3O2

メガワット:253.256042718887

MDL:MFCD07832172

CID:1069981

PubChem ID:9186747

2-(Benzylamino)-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Benzylamino)-5-nitrobenzonitrile

- 2-Benzylamino-5-nitro-benzonitrile

- AKOS000321511

- MFCD07832172

- AKOS015941242

- DTXSID101260692

- SB81574

- 85020-88-8

- 5-Nitro-2-[(phenylmethyl)amino]benzonitrile

- LS-01796

- ALBB-004879

- STK501347

-

- MDL: MFCD07832172

- インチ: InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2

- InChIKey: PQBGADRPVXUZIG-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2=CC=C(C=C2C#N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 253.085126602g/mol

- どういたいしつりょう: 253.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 81.6Ų

2-(Benzylamino)-5-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405081-10 g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | 10g |

€1074.00 | 2023-04-25 | ||

| Ambeed | A790197-1g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | 97% | 1g |

$178.0 | 2024-04-17 | |

| abcr | AB405081-5g |

2-(Benzylamino)-5-nitrobenzonitrile; . |

85020-88-8 | 5g |

€637.00 | 2025-02-17 | ||

| A2B Chem LLC | AH55167-10g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | >95% | 10g |

$1134.00 | 2024-04-19 | |

| A2B Chem LLC | AH55167-1g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | >95% | 1g |

$439.00 | 2024-04-19 | |

| abcr | AB405081-1g |

2-(Benzylamino)-5-nitrobenzonitrile; . |

85020-88-8 | 1g |

€237.00 | 2025-02-17 | ||

| Crysdot LLC | CD12025028-5g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | 97% | 5g |

$527 | 2024-07-24 | |

| abcr | AB405081-1 g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | 1g |

€239.00 | 2023-04-25 | ||

| abcr | AB405081-5 g |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | 5g |

€656.50 | 2023-04-25 | ||

| TRC | B016637-250mg |

2-(Benzylamino)-5-nitrobenzonitrile |

85020-88-8 | 250mg |

$ 185.00 | 2022-06-07 |

2-(Benzylamino)-5-nitrobenzonitrile 関連文献

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

85020-88-8 (2-(Benzylamino)-5-nitrobenzonitrile) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85020-88-8)2-(Benzylamino)-5-nitrobenzonitrile

清らかである:99%

はかる:1g

価格 ($):160.0